N-[2-(2-Oxo-2,3-dihydro-1H-indol-3-yl)ethyl]acetamide
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Overview
Description
N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide is a compound that belongs to the class of indolin-2-one derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The indolin-2-one scaffold is a privileged structure in medicinal chemistry due to its presence in various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide typically involves the reaction of 2-oxoindoline with ethyl bromoacetate, followed by the hydrolysis of the ester to yield the corresponding carboxylic acid. This acid is then converted to the acetamide derivative through an amide coupling reaction using reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) under mild conditions .
Industrial Production Methods: Industrial production of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of base catalysts.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted acetamide derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways and as a probe in biochemical studies.
Medicine: Explored for its anticancer properties, particularly in inducing apoptosis in cancer cells.
Mechanism of Action
The mechanism of action of N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. It has been shown to inhibit certain kinases and proteases, leading to the modulation of signaling pathways involved in cell proliferation and apoptosis. The compound’s ability to induce apoptosis is particularly significant in its potential use as an anticancer agent .
Comparison with Similar Compounds
- N-(2-(5-Methoxy-2-oxoindolin-3-yl)ethyl)acetamide
- 2-(2-Oxoindolin-3-yl)acetonitrile
- Methyl 2-(2-oxoindolin-3-yl)acetate
Comparison: N-(2-(2-Oxoindolin-3-yl)ethyl)acetamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to its analogs. For instance, the presence of the acetamide group enhances its solubility and bioavailability, making it a more effective therapeutic agent .
Properties
CAS No. |
70638-13-0 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
N-[2-(2-oxo-1,3-dihydroindol-3-yl)ethyl]acetamide |
InChI |
InChI=1S/C12H14N2O2/c1-8(15)13-7-6-10-9-4-2-3-5-11(9)14-12(10)16/h2-5,10H,6-7H2,1H3,(H,13,15)(H,14,16) |
InChI Key |
VOKWAOBGVDYKEA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCC1C2=CC=CC=C2NC1=O |
Origin of Product |
United States |
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